molecular formula C8H7F2NO B2691672 1-(5-(Difluoromethyl)pyridin-3-yl)ethanone CAS No. 1256786-87-4

1-(5-(Difluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B2691672
CAS No.: 1256786-87-4
M. Wt: 171.147
InChI Key: FQUQIVOWDXUZDD-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula C8H7F2NO. It is a derivative of pyridine, featuring a difluoromethyl group at the 5-position and an ethanone group at the 3-position.

Preparation Methods

The synthesis of 1-(5-(Difluoromethyl)pyridin-3-yl)ethanone typically involves the reaction of 5-(difluoromethyl)pyridine with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

1-(5-(Difluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

Scientific Research Applications

1-(5-(Difluoromethyl)pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(5-(Difluoromethyl)pyridin-3-yl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[5-(difluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)6-2-7(8(9)10)4-11-3-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUQIVOWDXUZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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